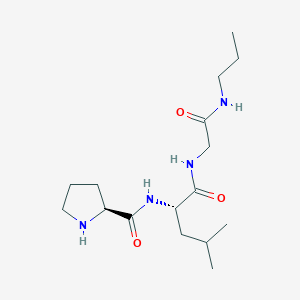

L-Prolyl-L-leucyl-N-propylglycinamide

Description

L-Prolyl-L-leucyl-N-propylglycinamide is a synthetic tripeptide amide composed of proline, leucine, and N-propylglycinamide residues. Its structure distinguishes it from related peptides by the substitution of glycine amide with an N-propyl group, which may enhance lipophilicity and alter pharmacokinetic properties.

Properties

CAS No. |

62029-86-1 |

|---|---|

Molecular Formula |

C16H30N4O3 |

Molecular Weight |

326.43 g/mol |

IUPAC Name |

(2S)-N-[(2S)-4-methyl-1-oxo-1-[[2-oxo-2-(propylamino)ethyl]amino]pentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H30N4O3/c1-4-7-18-14(21)10-19-15(22)13(9-11(2)3)20-16(23)12-6-5-8-17-12/h11-13,17H,4-10H2,1-3H3,(H,18,21)(H,19,22)(H,20,23)/t12-,13-/m0/s1 |

InChI Key |

ATPZFPHKQYMIFE-STQMWFEESA-N |

Isomeric SMILES |

CCCNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCCNC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-N-propylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-N-propylglycinamide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.

Substitution: Substitution reactions can modify the side chains of the amino acids, potentially altering the peptide’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

Substitution: Reagents like N-bromosuccinimide (NBS) or diazonium salts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .

Scientific Research Applications

L-Prolyl-L-leucyl-N-propylglycinamide has been explored for various scientific research applications, including:

Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

Mechanism of Action

L-Prolyl-L-leucyl-N-propylglycinamide exerts its effects primarily through its interaction with dopamine receptors. It acts as an allosteric modulator, enhancing the affinity of dopamine for its receptors. This modulation can influence various signaling pathways, ultimately affecting neurotransmission and neuronal activity. The compound’s ability to bind to specific receptor sites in the brain has been demonstrated through radioligand binding assays .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between L-prolyl-L-leucyl-N-propylglycinamide and analogous compounds:

*Note: Molecular formula and weight for this compound are extrapolated from structural analogs due to lack of direct data.

Key Observations:

- PLG : Clinical trials demonstrated poor oral bioavailability, attributed to intestinal absorption challenges and rapid clearance . The glycine amide terminus may limit membrane permeability.

- Lysine vs. Leucine: Prolyl-lysyl-glycinamide () replaces leucine with lysine, introducing a positively charged side chain.

- N-Butyryl-L-proline (): A proline derivative with a butyryl group, this compound serves as a synthetic precursor rather than a bioactive peptide, highlighting differences in application.

Pharmacokinetic and Efficacy Insights

- Intravenous administration was suggested for future studies.

- Theoretical Advantages of N-Propylglycinamide: The propyl group may reduce polarity, slowing renal clearance and improving absorption.

- Bulkier Substituents : Compounds like those in (e.g., trifluoro and hydroxypropyl groups) demonstrate how steric effects can influence receptor affinity or metabolic pathways, though their complexity may complicate synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.